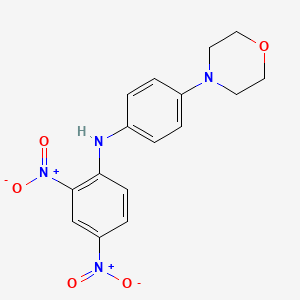

N-(4-morpholinophenyl)-2,4-dinitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-morpholinophenyl)-2,4-dinitroaniline, also known as 4-MPDNA, is an organic molecule that has a wide array of uses in scientific research and laboratory experiments. 4-MPDNA is a derivative of aniline, which is a type of aromatic amine that is used in the synthesis of various compounds and materials. 4-MPDNA is a relatively new compound and has been studied in recent years for its potential applications in scientific research and lab experiments.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- N-(4-morpholinophenyl)-2,4-dinitroaniline has been studied in the context of synthesizing various energetic materials and dinitrophenol derivatives. For instance, Klapötke et al. (2015) synthesized 4-amino-3,5-dinitroaniline, which is structurally related to N-(4-morpholinophenyl)-2,4-dinitroaniline, to explore its energetic properties (Klapötke, Preimesser, & Stierstorfer, 2015).

- In another study by Brito et al. (2006), a compound structurally similar to N-(4-morpholinophenyl)-2,4-dinitroaniline was synthesized, focusing on the molecular structure and hydrogen bonding properties (Brito, López-Rodríguez, Cárdenas, & Vargas, 2006).

Applications in Analytical Chemistry

- Krämer et al. (2008) developed sensitive enzyme-linked immunosorbent assays for analyzing dinitroaniline compounds in environmental samples, indicating the relevance of compounds like N-(4-morpholinophenyl)-2,4-dinitroaniline in analytical chemistry (Krämer, Forster, & Kremmer, 2008).

Synthesis of Novel Compounds

- A study by Thanusu et al. (2010) involved the synthesis of novel pyrimidine derivatives, demonstrating the versatility of morpholinophenyl compounds in creating new chemical entities (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).

Photoinitiators in Coatings

- Angiolini et al. (1997) examined copolymers with morpholinophenyl moieties for their potential use as photoinitiators in ultraviolet-curable coatings, showcasing another practical application of morpholinophenyl derivatives (Angiolini, Caretti, Corelli, Carlini, & Rolla, 1997).

Mécanisme D'action

Target of Action

The primary targets of N-(4-morpholinophenyl)-2,4-dinitroaniline are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .

Mode of Action

N-(4-morpholinophenyl)-2,4-dinitroaniline interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition is achieved through the formation of hydrophobic interactions between the aromatic amine moiety of the compound and the protein kinases .

Biochemical Pathways

The inhibition of protein kinases by N-(4-morpholinophenyl)-2,4-dinitroaniline affects various cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The downstream effects of this inhibition can lead to the suppression of cell growth and proliferation, particularly in cancer cells .

Pharmacokinetics

The compound’s interaction with protein kinases suggests that it is able to penetrate cell membranes and reach its intracellular targets .

Result of Action

The molecular and cellular effects of N-(4-morpholinophenyl)-2,4-dinitroaniline’s action include the inhibition of protein kinases, leading to the suppression of cell growth and proliferation . This makes the compound a potential candidate for the development of anticancer drugs .

Propriétés

IUPAC Name |

N-(4-morpholin-4-ylphenyl)-2,4-dinitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O5/c21-19(22)14-5-6-15(16(11-14)20(23)24)17-12-1-3-13(4-2-12)18-7-9-25-10-8-18/h1-6,11,17H,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWCPEPMJFTJTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-morpholinophenyl)-2,4-dinitroaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414917.png)

![2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2414918.png)

![(E)-2-amino-N-(sec-butyl)-1-((2-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2414920.png)

![4-chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide](/img/structure/B2414922.png)

![1-(3,5-dimethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2414929.png)

![4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2414940.png)